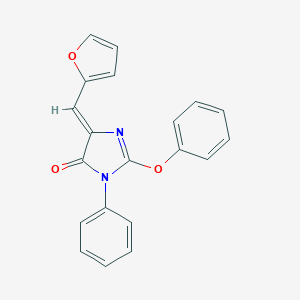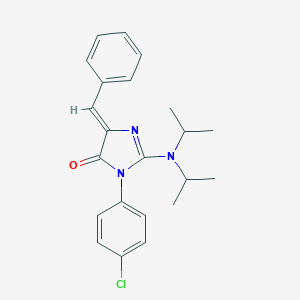![molecular formula C10H9N2O3+ B295974 2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium, also known as Ac-DEAD, is a chemical compound used in scientific research for its ability to selectively modify RNA molecules. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, as well as its biochemical and physiological effects. In
Mécanisme D'action
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium modifies RNA molecules through a specific mechanism that involves the formation of a covalent bond between the diazonium group and the RNA molecule. This modification results in the formation of a stable adduct that can be used to study the function of the modified RNA molecule. The mechanism of action of this compound has been extensively studied and characterized, making it a valuable tool for RNA research.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for RNA research. Studies have shown that this compound does not significantly affect RNA stability or function, and does not interfere with cellular processes. This makes this compound an ideal tool for studying RNA structure and function in a cellular context.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to selectively modify RNA molecules, allowing for the study of specific RNA molecules and their function. Additionally, this compound is easy to synthesize and has a high yield and purity, making it a cost-effective tool for RNA research. However, one limitation of this compound is its potential for off-target effects, which can result in the modification of unintended RNA molecules. This can be mitigated through careful experimental design and the use of appropriate controls.
Orientations Futures
There are several future directions for research involving 2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium. One potential direction is the development of new methods for the selective modification of RNA molecules using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, this compound could be used in combination with other RNA-modifying compounds to study the function of complex RNA molecules and RNA-protein interactions. Overall, this compound is a valuable tool for RNA research, with several potential applications and future directions for research.
Méthodes De Synthèse
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium is synthesized through a specific method that involves the reaction of 4-acetoxyphenylacetic acid with sodium nitrite and hydrochloric acid. This reaction produces the diazonium salt, which is then treated with sodium acetate to yield this compound. The synthesis method for this compound has been extensively studied and optimized, resulting in a high yield and purity of the compound.
Applications De Recherche Scientifique
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium is primarily used in scientific research for its ability to selectively modify RNA molecules. This compound can be used to introduce site-specific modifications into RNA, which can then be used to study the function of specific RNA molecules. This compound has been used in a variety of research applications, including the study of RNA structure and function, RNA-protein interactions, and RNA splicing.
Propriétés
Formule moléculaire |
C10H9N2O3+ |
|---|---|
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
2-(4-acetyloxyphenyl)-2-oxoethanediazonium |
InChI |
InChI=1S/C10H9N2O3/c1-7(13)15-9-4-2-8(3-5-9)10(14)6-12-11/h2-5H,6H2,1H3/q+1 |
Clé InChI |
HIZYOESVHJRGCC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C[N+]#N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)C[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)







